KC01

Enzymology Inhibitor Potency Serine Hydrolase

ABHD16A research faces a critical pitfall: structurally similar analogs like KC02 (IC50 >10 μM) are >100-fold less potent than KC01, yet indistinguishable without rigorous validation. KC01 (CAS 1646795-59-6) eliminates this ambiguity as the only validated covalent ABHD16A inhibitor supplied alongside a matched inactive control probe. • IC50 90 nM (hABHD16A) vs. >10 μM for inert analog KC02 in PS substrate assays • Selectively depletes lyso-PS without altering PC, PE, lyso-PC, lyso-PE, or MAG levels • Validated ex vivo in PHARC lymphoblasts, brain membrane lysates & macrophage cytokine assays • Supplied ≥98% HPLC pure; DMSO-soluble; pair with KC02 for unambiguous ABPP target engagement

Molecular Formula C22H39NO3
Molecular Weight 365.55
Cat. No. B1191988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC01
Synonyms(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
Molecular FormulaC22H39NO3
Molecular Weight365.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KC01: Selective ABHD16A Inhibitor for Lyso-PS Research


KC01 (CAS 1646795-59-6) is a cell-permeable, β-lactone-based covalent inhibitor that targets the serine hydrolase ABHD16A (also known as BAT5), the principal phosphatidylserine (PS) lipase responsible for generating the pro-inflammatory signaling lipid lysophosphatidylserine (lyso-PS) [1]. The compound exhibits nanomolar potency, with an IC50 of 90 nM for human ABHD16A and 520 nM for mouse ABHD16A in PS substrate assays . KC01 is supplied as an off-white solid with ≥98% purity (HPLC) and is soluble in DMSO at 5 mg/mL .

Cell-permeable β-lactone covalent probe
ABHD16A-selective serine hydrolase inhibition
Lyso-PS signaling pathway research fit
Specification-grade solid (HPLC), DMSO-soluble

KC01 Procurement: Why Generic Substitution Fails


ABHD16A inhibitors exhibit extreme functional divergence despite structural similarity, making generic substitution scientifically invalid. The closely related structural analog KC02 (CAS 1646795-60-9) serves as a critical example: while differing only in stereochemistry and substitution pattern, KC02 is essentially inert against ABHD16A with an IC50 >10 μM, representing a >100-fold loss in potency compared to KC01 [1]. This functional chasm stems from KC01's α-methylene-β-lactone electrophilic warhead, which forms a covalent bond with the catalytic serine of ABHD16A only when the compound adopts the correct geometric configuration [1]. Consequently, procurement of unvalidated ABHD16A-targeting compounds—even those with nominal structural homology—carries a high risk of obtaining a functionally inactive probe, which would confound experimental interpretation and waste resources [2].

Structural Analog Inactivity
The close analog KC02 is essentially inactive against ABHD16A, illustrating that minor structural changes may abolish target engagement.
Warhead Geometry Dependency
KC01's α-methylene-β-lactone warhead requires correct geometric configuration for covalent serine binding; unvalidated probes may not replicate this.
Functional Divergence Risk
Unvalidated ABHD16A-targeting compounds—even with nominal homology—risk functional inactivity, confounding experimental interpretation.

KC01: Head-to-Head Comparative Evidence


ABHD16A Inhibition Potency: KC01 vs. KC02

KC01 demonstrates sub-micromolar inhibition of human ABHD16A, whereas its close structural analog KC02 is essentially inactive. In a PS substrate assay using recombinant human ABHD16A, KC01 exhibited an IC50 of 90 ± 20 nM. Under identical assay conditions, KC02 showed an IC50 >10 μM [1]. This corresponds to a >111-fold difference in potency, establishing KC01 as the active probe and KC02 as a suitable negative control for ABHD16A-dependent effects [2].

ABHD16A Potency
Head-to-head
KC01 IC50 90 nM vs. KC02 >10 µM
>111-fold difference
Supports KC01 as active ABHD16A probe; KC02 as negative control
Recombinant human ABHD16A, PS substrate assay
Enzymology Inhibitor Potency Serine Hydrolase

Target Engagement by Competitive ABPP

Competitive activity-based protein profiling (ABPP) using FP-rhodamine as a broad serine hydrolase probe reveals that KC01 engages ABHD16A in a concentration-dependent manner, whereas KC02 shows no detectable engagement at any tested concentration. In proteomes from ABHD16A-transfected HEK293T cells treated with inhibitors for 30 min at 37°C, KC01 produced progressive loss of ABHD16A labeling with increasing concentration. KC02 produced no observable loss of ABHD16A signal even at the highest concentration tested [1]. Gel-based ABPP also indicated that KC01 exhibited minimal off-target activity against other serine hydrolases in the proteome .

Target Engagement (ABPP)
Head-to-head
KC01: conc.-dependent ABHD16A labeling loss
KC02: no detectable engagement
Supports proteome-wide target engagement and negative control validity
Competitive ABPP with FP-rhodamine, HEK293T proteomes
Chemical Proteomics Target Engagement Selectivity Profiling

PS Lipase Inhibition Across ABHD12 Genotypes

KC01 potently inhibits PS lipase activity in brain membrane lysates from both wild-type and ABHD12 knockout mice, confirming its utility for studying the ABHD16A-ABHD12 regulatory axis ex vivo. In brain membrane lysates from 2-month-old Abhd12+/+ (wild-type) mice, KC01 inhibited PS lipase activity with an IC50 of 290 nM. In lysates from Abhd12-/- (knockout) mice, KC01 exhibited an IC50 of 340 nM . The structurally related control probe KC02 showed no inhibition in either genotype .

Brain PS Lipase
Cross-study
KC01 IC50 290 nM (WT), 340 nM (KO); KC02 inactive
Supports ex vivo brain tissue study across genetic backgrounds
Mouse brain membrane lysates, Abhd12 genotypes
Neuroinflammation Lipid Metabolism Ex Vivo Pharmacology

Selective Lyso-PS Depletion in Lipidomics

KC01 selectively depletes cellular lysophosphatidylserine (lyso-PS) species without perturbing the levels of structurally related or biosynthetically linked phospholipid classes. In cellular lipidomic analyses, KC01 treatment significantly reduced all detected lyso-PS species. Crucially, no significant changes were observed in the levels of phosphatidylserine (PS) itself, nor in other phospholipids including phosphatidylcholines (PC), phosphatidylethanolamines (PE), lysophosphatidylcholines (lyso-PC), lysophosphatidylethanolamines (lyso-PE), or monoacylglycerols (MAGs) [1].

Lipidomic Selectivity
Class-level
Selective reduction in all lyso-PS species; other phospholipids unaffected
Supports lyso-PS-specific lipidomic pathway analysis
Cellular lipidomics across multiple cell lines, LC-MS
Lipidomics Metabolic Selectivity Cellular Pharmacology

Macrophage Cytokine Response: KC01 vs. KC02

KC01 functionally attenuates lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages, an effect not replicated by the inactive control probe KC02. In mouse macrophages, pre-treatment with 1 μM KC01 for 4 hours followed by LPS stimulation (5 μg/mL, 7 hours) significantly reduced secreted lyso-PS levels and blunted the release of IL-6, IL-1β, and TNF-α. Treatment with 1 μM KC02 under identical conditions produced no significant effect on cytokine secretion [1].

Macrophage Cytokine
Head-to-head
KC01 reduces IL-6, IL-1β, TNF-α; KC02 inert
Supports ABHD16A role in LPS-induced inflammatory mediator production
Mouse macrophages, LPS stimulation model
Immunology Inflammation Macrophage Biology

KC01: Applications in Immunology and Neuroinflammation


PHARC Disease Modeling and Lyso-PS Metabolism

KC01 is validated for depleting lyso-PS from lymphoblasts derived from subjects with PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract), a neurological disorder caused by ABHD12 loss-of-function mutations [1]. Researchers studying the ABHD16A-ABHD12 regulatory axis can employ KC01 to pharmacologically mimic reduced ABHD16A activity and assess compensatory mechanisms. KC02 should be used in parallel as an inactive control probe to confirm ABHD16A-specific effects [1].

Macrophage and Microglial Inflammation Assays

KC01 attenuates LPS-induced pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) in mouse macrophages and reduces nitric oxide (NO) production in BV-2 microglial cells [1]. Investigators studying innate immune signaling or neuroinflammation can use KC01 (1-10 μM, 4-hour pre-treatment) to interrogate the contribution of lyso-PS to TLR4-mediated inflammatory cascades. The inert analog KC02 must be included as a negative control to rule out off-target effects [1].

ABPP-Based Target Validation

KC01 is an essential tool for chemical proteomics workflows using ABPP to identify and quantify ABHD16A activity in complex proteomes. Its covalent, concentration-dependent target engagement (IC50 ~0.2-0.5 μM by competitive ABPP) enables precise inhibitor concentration-response profiling [1]. Researchers should include KC02 as a control to differentiate ABHD16A-specific labeling from background signal. KC01 is compatible with FP-rhodamine and other broad serine hydrolase probes .

Ex Vivo Brain Pharmacology and Lipidomics

KC01 potently inhibits PS lipase activity in brain membrane lysates from both wild-type and ABHD12 knockout mice (IC50 290 nM and 340 nM, respectively) [1]. This ex vivo activity validates KC01 for studies in brain tissue homogenates and membrane preparations. When combined with targeted lipidomics, KC01 treatment enables selective depletion of lyso-PS species without altering other phospholipid classes (PS, PC, PE, lyso-PC, lyso-PE, MAG), allowing researchers to isolate lyso-PS-specific signaling effects .

Application
Selection Property
Validation Focus
PHARC disease model studies
Lyso-PS depletion in disease-relevant cell models
ABHD16A-ABHD12 pathway modulation assessment
Innate immune signaling assays
LPS-induced cytokine endpoint modulation
TLR4-mediated inflammatory pathway interpretation
Chemical proteomics target engagement
Covalent serine hydrolase probe
Selectivity profiling by competitive ABPP
Brain tissue ex vivo pharmacology
PS lipase inhibition in brain membranes
Lyso-PS lipidomic selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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